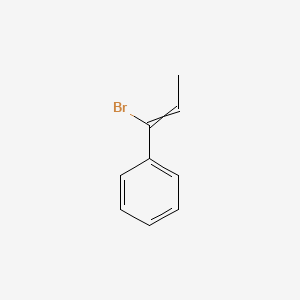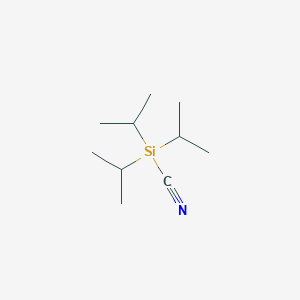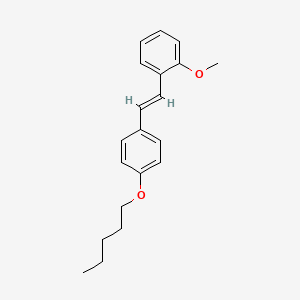
2-Methoxy-4'-pentoxy-trans-stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4’-pentoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both cis and trans forms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-4’-pentoxy-trans-stilbene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are commonly used for the synthesis of stilbenes .
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired stilbene.
Horner-Wadsworth-Emmons Reaction: This reaction uses phosphonate esters and aldehydes to produce trans-stilbenes.
Industrial Production Methods
Industrial production of 2-Methoxy-4’-pentoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted for gram-level or kilogram-level production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4’-pentoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4’-pentoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the development of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 2-Methoxy-4’-pentoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4’-pentoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.
These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.
Eigenschaften
CAS-Nummer |
35135-43-4 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-methoxy-2-[(E)-2-(4-pentoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O2/c1-3-4-7-16-22-19-14-11-17(12-15-19)10-13-18-8-5-6-9-20(18)21-2/h5-6,8-15H,3-4,7,16H2,1-2H3/b13-10+ |
InChI-Schlüssel |
ZIQOVNYYJKVZOE-JLHYYAGUSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2OC |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


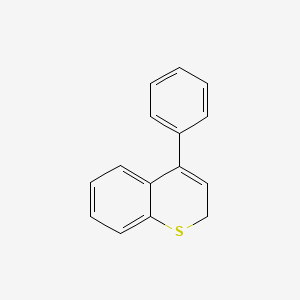
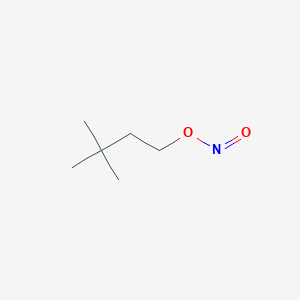
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
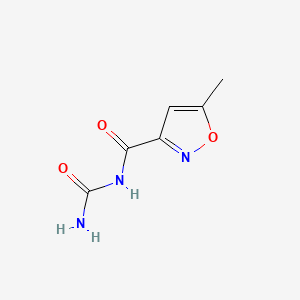
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
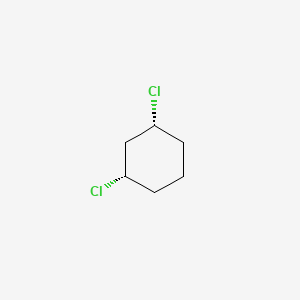
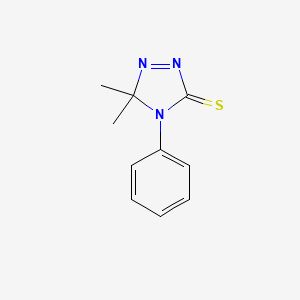
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
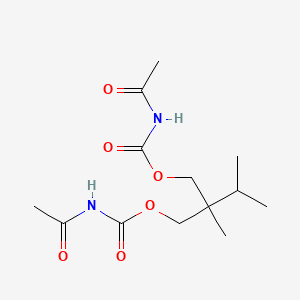
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
